REACTION_CXSMILES
|
[Br:1]Br.[F:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7]2>C(O)(=O)C>[Br:1][CH:8]1[CH2:7][C:6]2[C:10](=[CH:11][CH:12]=[C:4]([F:3])[CH:5]=2)[C:9]1=[O:13]
|
Name
|
|
Quantity
|
1.98 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5.53 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at 60° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to be cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate and a saturated aqueous solution of sodium bicarbonate were added to the residue
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(C2=CC=C(C=C2C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |